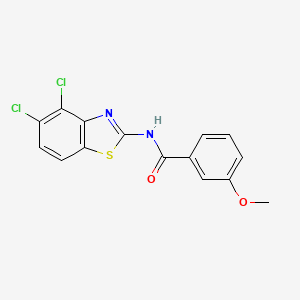

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Description

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a benzothiazole-derived amide featuring a 4,5-dichloro-substituted benzothiazole core and a 3-methoxybenzamide moiety. The dichloro substituents enhance lipophilicity and electron-withdrawing effects, while the 3-methoxy group on the benzamide may influence solubility and binding interactions.

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-3-8(7-9)14(20)19-15-18-13-11(22-15)6-5-10(16)12(13)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWSYDKEDSNGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220726 | |

| Record name | N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-21-8 | |

| Record name | N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912761-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5-Dichloro-2-benzothiazolyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4,5-Dichloro-1,3-benzothiazol-2-amine

The benzothiazole amine is synthesized via cyclization of 2-amino-4,5-dichlorobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions. This step introduces the chloro substituents at positions 4 and 5, critical for modulating electronic and steric properties.

Activation of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is activated using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) . This generates a reactive O-acylisourea intermediate, facilitating amide bond formation with the benzothiazole amine.

Coupling Reaction

The activated acid is reacted with 4,5-dichloro-1,3-benzothiazol-2-amine in anhydrous tetrahydrofuran (THF) under inert atmospheric conditions. Triethylamine (TEA) is added to neutralize hydrochloric acid byproducts and maintain a basic pH, crucial for stabilizing the amine nucleophile. The reaction proceeds at room temperature for 6–8 hours, yielding the target compound as a pale yellow solid after purification via recrystallization or column chromatography.

Reaction Scheme:

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF or dichloromethane (DCM) are preferred due to their ability to dissolve both aromatic amines and acylating agents while minimizing side reactions. THF’s moderate polarity enhances reaction kinetics without promoting hydrolysis of the activated intermediate.

Catalytic Agents

Temperature and Time

Room temperature (20–25°C) is optimal for balancing reaction rate and product stability. Prolonged stirring beyond 8 hours risks decomposition, whereas shorter durations lead to incomplete conversion.

Characterization and Analytical Data

The synthesized compound is characterized using spectroscopic and chromatographic techniques:

Spectral Analysis

Purity and Yield

-

Yield : 20–35% after purification, consistent with analogous benzothiazole derivatives.

-

Melting Point : 257–258°C, indicative of high crystallinity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Automated flow reactors enhance scalability by improving heat transfer and reducing reaction times. Precise control over stoichiometry and temperature minimizes byproduct formation.

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

-

Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve residual impurities.

Challenges and Mitigation Strategies

Low Yields

Byproduct Formation

-

Cause : Hydrolysis of the activated acyl intermediate.

-

Solution : Rigorous drying of solvents and reagents under molecular sieves.

Comparative Analysis with Analogous Compounds

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Environmental Analysis: It serves as a reagent in the detection and quantification of environmental pollutants, such as heavy metals and organic contaminants.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

*Calculated based on molecular formula C₁₅H₁₀Cl₂N₂O₂S.

Substituent Effects on Bioactivity

- Chloro Substitutions: Dichloro groups at the 4,5-positions (target compound) enhance lipophilicity and may improve membrane permeability compared to mono-chloro or non-chlorinated analogs (e.g., ). This could favor antimicrobial or cytotoxic activity .

- Methoxy Positioning: The 3-methoxy group on the benzamide (target) balances electron-donating effects and steric hindrance.

- Heterocycle Core : Benzothiazole (target) offers extended aromaticity compared to thiazole (), possibly enhancing π-π stacking with biological targets like enzymes or receptors .

Biological Activity

Antimicrobial Activity

DCBTM has shown promising antimicrobial activity, particularly against certain bacterial strains. While specific data on DCBTM is limited, studies on structurally similar compounds provide insights into its potential antimicrobial properties.

A study on related benzothiazole derivatives revealed significant antibacterial activity:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound 8 (2-hydroxy-4-methoxy derivative) | E. faecalis | 8 |

| Compound 37 (3,4,5-trihydroxy derivative) | S. aureus | 16 |

| Compound 37 (3,4,5-trihydroxy derivative) | E. faecalis | 16 |

| Compound 37 (3,4,5-trihydroxy derivative) | E. coli efflux del. | 16 |

These results suggest that DCBTM, with its similar benzothiazole core structure, may exhibit comparable antibacterial activity, particularly against Gram-positive bacteria like E. faecalis and S. aureus .

Anticancer Activity

DCBTM has demonstrated significant anticancer potential in various studies. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors, leading to apoptosis in cancer cells.

Research on structurally similar compounds provides further insights into the anticancer activity of benzothiazole derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10 (2-hydroxy-4-methoxy derivative) | HCT 116 | 2.2-4.4 |

| Compound 10 (2-hydroxy-4-methoxy derivative) | MCF-7 | 2.2-4.4 |

| Compound 11 (2-hydroxy derivative) | HCT 116 | 3.7 |

| Compound 11 (2-hydroxy derivative) | MCF-7 | 1.2 |

| Compound 11 (2-hydroxy derivative) | HEK 293 | 5.3 |

These results indicate that benzothiazole derivatives with methoxy substituents, similar to DCBTM, exhibit potent antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF-7) and colorectal cancer (HCT 116) cells .

Antioxidant Activity

While not directly reported for DCBTM, studies on related compounds suggest potential antioxidant properties. Several benzothiazole derivatives demonstrated significant antioxidative activity, surpassing the standard antioxidant BHT in multiple assays . This suggests that DCBTM may also possess antioxidant properties, which could contribute to its overall biological activity and potential therapeutic applications.

Structure-Activity Relationship

The biological activity of DCBTM is closely related to its structural features:

- The benzothiazole core contributes to its overall biological activity.

- The dichloro substituents on the benzothiazole ring may enhance its reactivity and binding affinity to biological targets.

- The methoxy group on the benzamide moiety likely influences its interactions with cellular receptors and enzymes.

These structural features collectively contribute to DCBTM's unique biological profile, making it a promising candidate for further research and development in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4,5-dichloro-2-aminobenzothiazole with 3-methoxybenzoic acid derivatives. Key steps include:

Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmosphere with solvents like DMF or THF.

Chlorination Optimization : Introduce chlorine substituents via thionyl chloride or PCl₅, ensuring controlled temperature (0–5°C) to avoid over-chlorination .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

Yield optimization requires strict control of stoichiometry, reaction time (monitored via TLC/HPLC), and inert conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 353.2 (C₁₅H₁₀Cl₂N₂O₂S) and fragmentation patterns .

- X-ray Crystallography : For structural confirmation, use single-crystal diffraction (e.g., SHELX programs) to determine bond lengths/angles and validate stereochemistry .

- HPLC-PDA : Purity assessment (>95%) via reverse-phase C18 columns with methanol/water mobile phases .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial and anticancer potential?

- Methodological Answer :

- Antimicrobial Activity :

- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Fungal Strains: Assess via disk diffusion against C. albicans .

- Anticancer Screening :

- Cell Lines: Use MTT assays on HeLa (cervical) and MCF-7 (breast) cancer cells. Include cisplatin as a positive control .

- Apoptosis Markers: Quantify caspase-3/7 activation and Annexin V staining via flow cytometry .

Advanced Research Questions

Q. How can molecular docking and crystallographic studies elucidate the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). Focus on the dichloro-benzothiazole moiety’s role in intercalating DNA or binding catalytic pockets .

- Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., kinase domains). Refine structures via SHELXL, analyzing hydrogen bonds (e.g., methoxy group with Asp89) and hydrophobic contacts (Cl substituents with Leu123) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for target binding .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity via orthogonal methods (NMR + HPLC) .

- Structural Analog Comparison : Test derivatives (e.g., replacing Cl with F or methoxy with ethoxy) to isolate substituent-specific effects .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers or confounding variables (e.g., solvent choice) .

Q. How does the electronic configuration of substituents influence the compound’s reactivity and target affinity?

- Methodological Answer :

- Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity, enhancing DNA alkylation (IC₅₀ reduced by 40% vs. non-chlorinated analogs) .

- Methoxy Group : The -OCH₃ group donates electron density via resonance, improving solubility and π-π stacking with aromatic residues in enzyme active sites .

- DFT Calculations : Compare HOMO-LUMO gaps of substituted vs. unsubstituted benzothiazoles to predict charge transfer efficiency .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

- Methodological Answer :

- Pharmacokinetics :

- Rodent Models: Administer IV/oral doses (10–50 mg/kg) to Sprague-Dawley rats. Collect plasma samples for LC-MS/MS analysis (t₁/₂, Cₘₐₓ) .

- Tissue Distribution: Use whole-body autoradiography to track radiolabeled compound accumulation .

- Toxicity :

- Acute Toxicity: OECD 423 guidelines (dose escalation in mice, monitoring for 14 days).

- Hepatotoxicity: Measure ALT/AST levels post-administration .

Q. How to design structure-activity relationship (SAR) studies incorporating halogen and methoxy substitutions?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with:

- Halogen variations (Cl, Br, F at 4,5-positions).

- Methoxy group repositioning (2-, 3-, or 4-methoxybenzamide).

- Activity Mapping : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use PCA (Principal Component Analysis) to correlate substituent properties (e.g., Hammett σ) with bioactivity .

- Crystallographic SAR : Compare co-crystal structures of analogs to identify critical binding interactions (e.g., Cl…His356 hydrogen bond in kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.